![molecular formula C20H15NO4 B4888665 ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate
Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown antimicrobial properties .
Synthesis Analysis
The synthesis of benzofuro[3,2-b]pyridine derivatives has been achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This process enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Molecular Structure Analysis
The molecular structure of benzofuro[3,2-b]pyridine derivatives is complex and unique, contributing to their wide array of biological activities . The exact structure of “ethyl 2-hydroxy-4-phenyl1benzofuro[3,2-b]pyridine-3-carboxylate” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving benzofuro[3,2-b]pyridine derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, these compounds can be aromatized in the presence of DBU .Scientific Research Applications
Total Synthesis of Natural Products
Compounds containing benzofuran, such as “ethyl 2-hydroxy-4-phenyl1benzofuro[3,2-b]pyridine-3-carboxylate”, have been used in the total synthesis of natural products . These compounds have complex structures and have been studied for their potential biological activities .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions can be either free radical bromination, nucleophilic substitution, or oxidation .
Biological Activities
“Ethyl 2-hydroxy-4-phenyl1benzofuro[3,2-b]pyridine-3-carboxylate” and its derivatives have shown various biological activities. For instance, 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester has shown selective and potent cytotoxicity against tumors . Tetrahydrofuro[3,4-b]pyridine derivatives have been reported to have coronary vasodilating activity .
Facile Synthesis of 1,4-dihydrobenzofuro Pyridines
The compound can be used in the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, which enables the facile synthesis of 1,4-dihydrobenzofuro pyridines .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “ethyl 2-hydroxy-4-phenyl1benzofuro[3,2-b]pyridine-3-carboxylate” are not available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-1H-[1]benzofuro[3,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-2-24-20(23)16-15(12-8-4-3-5-9-12)18-17(21-19(16)22)13-10-6-7-11-14(13)25-18/h3-11H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFVOOJBIBBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=CC=CC=C3O2)NC1=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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